![molecular formula C13H9FO3 B597202 Acide 5-fluoro-2'-hydroxy-[1,1'-biphényl]-3-carboxylique CAS No. 1261958-14-8](/img/structure/B597202.png)
Acide 5-fluoro-2'-hydroxy-[1,1'-biphényl]-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H9FO3. It belongs to the class of benzoic acid derivatives and contains a fluorine atom, a hydroxyl group, and a carboxylic acid functional group. The compound’s structure consists of a biphenyl core with a carboxylic acid substituent at one end and a hydroxyl group at the other .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid consists of a biphenyl ring system with a carboxylic acid group attached to one of the phenyl rings and a hydroxyl group attached to the other phenyl ring. The fluorine atom is directly bonded to the biphenyl core. The compound’s 3D structure can be visualized using tools like ChemSpider .Applications De Recherche Scientifique
Synthèse des dérivés du biphényle
Ce composé, étant un dérivé du biphényle, peut être utilisé dans la synthèse d'autres dérivés du biphényle . Ces dérivés ont une large gamme d'applications biologiques et médicales .
Couplage croisé de Suzuki–Miyaura
Le composé peut être utilisé dans les réactions de couplage croisé de Suzuki–Miyaura . Cette réaction est largement utilisée dans la formation de liaisons carbone-carbone, qui est un processus clé en chimie organique .
Diodes électroluminescentes organiques (OLED)
Les dérivés du biphényle, tels que ce composé, sont utilisés pour produire des couches fluorescentes dans les diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans diverses technologies d'affichage et d'éclairage.
Produits pharmaceutiques
Les structures du biphényle, comme ce composé, se trouvent dans une large gamme de médicaments avec diverses activités pharmacologiques . Ces médicaments comprennent des médicaments antiandrogènes, immunosuppresseurs, antifongiques, antibactériens, antimicrobiens, anti-inflammatoires, antiprolifératifs, contre l'ostéoporose, antihypertenseurs, antitumoraux, inhibiteurs de la β-glucuronidase, agents antileucémiques hypotenseurs, anticholinestérasiques, antidiabétiques et antimalariens .
Agriculture
Les dérivés du biphényle sont utilisés dans les produits destinés à l'agriculture . Ils peuvent être utilisés dans la synthèse de pesticides, d'herbicides et d'autres produits chimiques agricoles.
Polysulfones
Le composé peut être utilisé dans la synthèse des polysulfones
Mécanisme D'action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of cross-coupling reaction . This reaction pathway is used to form carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many complex organic compounds .
Pharmacokinetics
It’s known that glucuronidation is the primary metabolic pathway in several species .
Result of Action
The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Action Environment
The efficacy and stability of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid in Suzuki–Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction conditions .
Analyse Biochimique
Molecular Mechanism
Similar compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Propriétés
IUPAC Name |
3-fluoro-5-(2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHNYJQQNDRAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683548 |
Source


|
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-14-8 |
Source


|
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


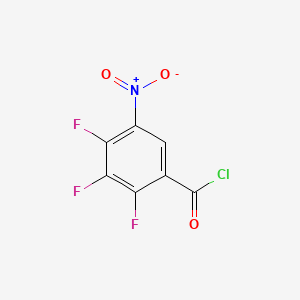

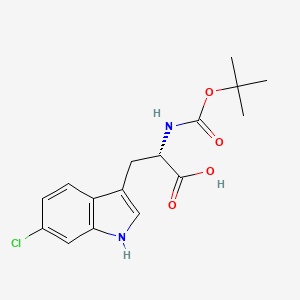
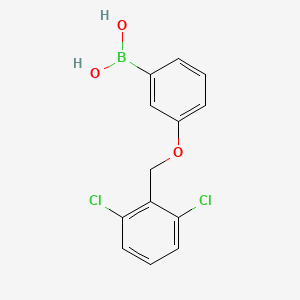



![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
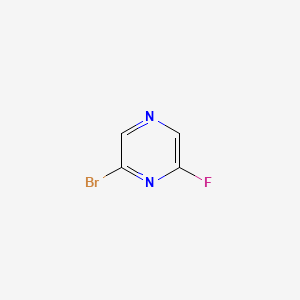

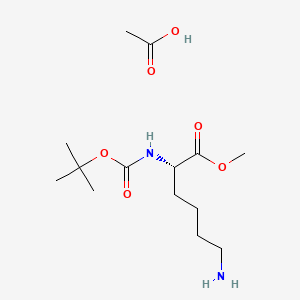
![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)
